beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

CAS No.: 7299-86-7

Cat. No.: VC2408519

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7299-86-7 |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 |

| Standard InChI Key | ZNPKUZZRGKREJM-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)C(C)(C)CO)C |

| Canonical SMILES | CC1(COC(OC1)C(C)(C)CO)C |

Introduction

Chemical Identity and Structure

Basic Chemical Properties

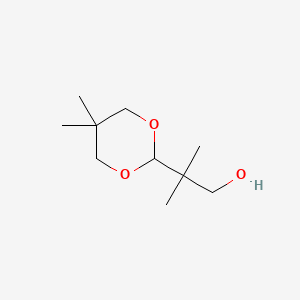

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily identified through its distinctive chemical structure and various identifying properties. The compound's IUPAC name is 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, which systematically describes its structural arrangement . It is registered with CAS number 7299-86-7 and has a molecular formula of C10H20O3 .

The compound features a 1,3-dioxane ring with two methyl groups at position 5, and an ethanol group with two additional methyl substituents attached to position 2 of the ring. The presence of the hydroxyl group classifies it as an alcohol, while the oxygen atoms in the ring structure identify it as a cyclic ether.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Common Name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol |

| CAS Registry Number | 7299-86-7 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Standard InChI | InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 |

| Standard InChIKey | ZNPKUZZRGKREJM-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)C(C)(C)CO)C |

| PubChem CID | 81723 |

Molecular Structure

The molecular structure of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol is characterized by a six-membered dioxane ring containing two oxygen atoms at positions 1 and 3 . This ring structure has two methyl substituents at position 5, creating the 5,5-dimethyl portion of the structure. At position 2 of the dioxane ring, there is a 2-methylpropan-1-ol group (the ethanol component), which includes two methyl groups at the beta position (the beta,beta portion of the name) .

This particular arrangement of atoms creates a molecule with specific conformational properties. The dioxane ring typically adopts a chair conformation, with the substituents occupying either axial or equatorial positions. The tetramethyl substituents likely influence the conformational stability of the ring through steric effects, while the hydroxyl group introduces potential for hydrogen bonding interactions.

Physical and Chemical Properties

Physical Properties

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol exhibits physical properties typical of medium-sized organic molecules containing both polar and nonpolar functional groups. Available data indicate it is a liquid at room temperature with specific physical characteristics as detailed below .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Density | 0.987 g/cm³ |

| Boiling Point | 250.5 °C at 760 mmHg |

| Flash Point | 120.5 °C |

| Polar Surface Area (PSA) | 38.69000 |

| Partition Coefficient (LogP) | 1.40400 |

The relatively high boiling point (250.5°C) suggests significant intermolecular forces, likely including hydrogen bonding through the hydroxyl group and van der Waals interactions between the hydrophobic methyl groups . The moderate LogP value (1.40400) indicates a balance between hydrophilic and hydrophobic properties, which is consistent with the molecule's mixed functional groups .

Chemical Reactivity

Baeyer-Villiger-Type Reactions

Related β-oxy alcohols have been studied in domino two-step oxidation processes, which include Baeyer-Villiger-type reactions . These reactions involve the oxidative cleavage of carbon-carbon bonds adjacent to carbonyl groups, with migration of substituents to form esters or lactones.

Applications and Uses

Research Applications

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily used in various chemical applications and as a laboratory chemical for research purposes. Its unique structural features make it valuable for:

-

Synthetic organic chemistry as a building block or intermediate

-

Studies on structure-reactivity relationships in heterocyclic compounds

-

Investigations of reaction mechanisms involving cyclic acetals and alcohols

The compound's distinctive structure, combining a cyclic acetal with a tertiary alcohol functionality, provides opportunities for exploring diverse chemical transformations relevant to both fundamental research and applied chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume